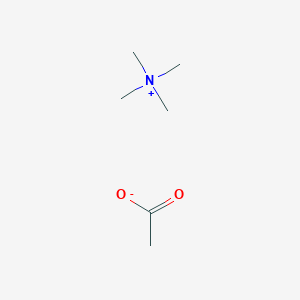

Tetramethylammonium acetate

描述

Evolution of Tetramethylammonium (B1211777) Acetate (B1210297) Research Paradigms

Initial research into tetramethylammonium acetate primarily focused on its role as a phase-transfer catalyst. cymitquimica.commedchemexpress.commedchemexpress.com Its ability to facilitate the transfer of reactants between two immiscible phases, such as an aqueous and an organic layer, made it a valuable asset in organic synthesis. medchemexpress.commedchemexpress.com This is achieved through the formation of stable ion pairs with reacting species. medchemexpress.commedchemexpress.com

More recently, the application of this compound has expanded significantly. Mechanistic studies have delved into its dual functionality in complex catalytic cycles. For instance, in palladium-catalyzed direct arylation reactions, the tetramethylammonium cation has been shown to play a crucial role in sequestering bromide ions, which can otherwise inhibit the catalytic process. acs.org This deeper understanding has allowed for the optimization of large-scale chemical syntheses. acs.org

Cross-Disciplinary Significance of this compound

The influence of this compound extends across various scientific disciplines, highlighting its versatility.

Organic Synthesis: It is widely used as a reagent and catalyst in the preparation of a variety of organic compounds, including esters, amides, and carboxylic acids. medchemexpress.commedchemexpress.com It also serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. thermofisher.comchemicalbook.com

Materials Science: Researchers are investigating its potential in the development of novel materials such as ionic liquids and liquid crystals. medchemexpress.commedchemexpress.com Its properties are also utilized in the synthesis of polymers and nanomaterials, where it can help control the morphology and characteristics of the final product. myskinrecipes.com In one study, a solvent-free mechanochemical process was used to create a highly luminescent Europium(III) hybrid material using this compound. researchgate.net

Electrochemistry: The compound is employed as a supporting electrolyte in various electrochemical applications. myskinrecipes.comals-japan.com It is also used as a mobile phase additive in chromatography to enhance the separation of complex mixtures. myskinrecipes.com In the development of aqueous zinc-ion batteries, this compound has been used as an electrolyte additive to improve plating/stripping efficiency. rsc.org

Biochemical Research: In biochemical settings, it can act as a buffer to maintain a stable pH for enzymatic reactions. myskinrecipes.com Neutron scattering and molecular dynamics simulations have been employed to study the specific ion pairing between the tetramethylammonium cation and acetate, providing insights into interactions relevant to biological systems. cas.czresearcher.life

Table 2: Selected Research Applications of this compound

| Research Area | Specific Application | Key Finding | Reference |

|---|---|---|---|

| Catalysis | Dual-role in Pd-catalyzed direct arylation | Sequesters bromide ions, driving the reaction forward efficiently. | acs.org |

| Materials Science | Synthesis of luminescent Eu(III) hybrid materials | Mechanochemical synthesis resulted in a material with ultra-high luminescence. | researchgate.net |

| Electrochemistry | Electrolyte additive in zinc-ion batteries | Improves the plating and stripping efficiency of zinc. | rsc.org |

| Organic Synthesis | Phase-transfer catalyst | Facilitates reactions between immiscible phases by forming stable ion pairs. | cymitquimica.commedchemexpress.commedchemexpress.com |

| Analytical Chemistry | Mobile phase additive in chromatography | Improves the separation of complex mixtures. | myskinrecipes.comchromatographyonline.com |

Current Gaps and Future Directions in this compound Research

Despite its wide-ranging applications, there remain areas for further exploration. A significant portion of current research focuses on its catalytic and electrolyte properties. However, a deeper, molecular-level understanding of its interactions in various solvent systems could unlock new applications. cas.cz

Future research is likely to concentrate on several key areas:

Development of Greener Synthetic Routes: Exploring more environmentally benign methods for the synthesis and application of this compound and its derivatives.

Advanced Materials: Further investigation into its role in the templated synthesis of porous materials and functional polymers. myskinrecipes.com The anion-dependent luminescence enhancement observed in europium complexes suggests potential for developing new optical materials. researchgate.net

Energy Storage: Expanding on its use in battery technology, particularly in the design of novel electrolytes for next-generation energy storage systems. rsc.org

Biocompatible Applications: Given its interactions in aqueous systems, further studies could explore its potential in drug delivery or as a stabilizer in biological formulations, building on its current use as a biochemical buffer. myskinrecipes.comcas.cz

属性

IUPAC Name |

tetramethylazanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYQZMHVZZSQRT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065132 | |

| Record name | Tetramethylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10581-12-1 | |

| Record name | Tetramethylammonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10581-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010581121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N,N,N-trimethyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of Tetramethylammonium Acetate

Optimized Synthesis Routes for Tetramethylammonium (B1211777) Acetate (B1210297)

The preparation of tetramethylammonium acetate can be achieved through several synthetic pathways, most commonly involving acid-base neutralization or salt metathesis reactions.

Reaction Conditions and Parameter Optimization

A prevalent method for synthesizing this compound is the reaction of tetramethylammonium hydroxide (B78521) with acetic acid. chemicalbook.comevitachem.com This acid-base neutralization reaction is straightforward and typically proceeds with high yield. One documented procedure involves stirring equimolar amounts of tetramethylammonium hydroxide (as a 25 wt. % solution in methanol) and acetic acid in methanol (B129727) at 40°C for 4 hours. This method has been reported to produce this compound in a yield of 87.6%. chemicalbook.com

Another approach involves the reaction of trimethylamine (B31210) with methyl acetate. This process is detailed in a patent describing the manufacture of tetramethylammonium hydroxide, where this compound is an intermediate. google.com The reaction conditions for this method are summarized in the table below.

| Reactants | Solvent | Temperature (°C) | Pressure ( kg/cm ²) | Reaction Time (hr) |

| Trimethylamine, Methyl Acetate | Methanol | 110 | 10 | 5 |

| Trimethylamine, Methyl Acetate | Methanol | 120 | 15 | 3 |

| Table 1: Reaction conditions for the synthesis of this compound from trimethylamine and methyl acetate. google.com |

The optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing the yield and purity of the final product.

Purification and Isolation Techniques

Following the synthesis, the isolation and purification of this compound are critical steps to obtain a product of desired purity. A common procedure involves the removal of the solvent, typically methanol, using a rotary evaporator. This process often results in a viscous oil, which upon further drying under high vacuum, solidifies into a white solid. chemicalbook.com

To further purify the product, washing with a suitable solvent like ether can be employed to remove any remaining impurities. chemicalbook.com The final product is then dried under vacuum to remove all traces of solvent. chemicalbook.com

In the case of synthesis via salt metathesis, for instance, the reaction between tetramethylammonium chloride and a metal acetate, the purification strategy relies on the differential solubility of the products. For example, in the synthesis of tetramethylammonium hydroxide from tetramethylammonium chloride and potassium hydroxide in methanol, the desired product is soluble in the solvent while the byproduct, potassium chloride, is not, allowing for its removal by filtration. wikipedia.org A similar principle can be applied to the synthesis of this compound.

In Situ Generation of this compound and Related Species

The in situ generation of reactive species is a powerful strategy in organic synthesis, often circumventing the need to isolate and handle unstable or sensitive reagents.

Catalytic In Situ Generation Approaches

This compound can be generated in situ from more readily available and less expensive precursors. One notable example is its formation from an equimolar combination of tetramethylammonium chloride and potassium acetate. rsc.org This in situ generation has been successfully employed in palladium-catalyzed C-H arylation reactions, where this compound acts to regenerate the active palladium catalyst. rsc.orgrsc.org

The use of tetramethylammonium salts to regenerate catalytically active palladium species in situ has been shown to be an effective alternative to silver salts, which are often used for iodide capture in such reactions. rsc.org This approach not only provides a more cost-effective solution but also expands the scope of catalytic systems.

Mechanistic Investigations of In Situ Formation

Mechanistic studies have shed light on the role of in situ generated this compound in catalytic cycles. In palladium-catalyzed C-H arylation, it is proposed that the reaction proceeds through a Pd(II/IV) cycle. rsc.org The palladium catalyst can be poisoned by iodide, forming unreactive PdI₂. rsc.org this compound, formed in situ, can undergo ligand exchange with the poisoned palladium species, regenerating the active Pd(OAc)₂ catalyst and allowing the catalytic cycle to continue. rsc.org

The ability of this compound to act as a halide sequestrant is a key aspect of its function in these catalytic systems. rsc.org This has been demonstrated in the direct cross-coupling of cyclopropenyl esters, where this compound was found to be an exceptionally effective organic base and halide sequestrant. rsc.org

Environmentally Benign Synthesis of this compound

The principles of green chemistry encourage the development of synthetic methods that are environmentally friendly. While specific "green" synthesis routes for this compound are not extensively detailed in the provided search results, related research points towards more sustainable chemical practices.

For instance, the use of tetramethylammonium hydroxide in the controlled alkaline etching of nickel hexacyanoferrate mesocrystals is highlighted as an environmentally benign process. mdpi.com This suggests that the reagents used in the synthesis of this compound can be part of eco-friendly applications.

Furthermore, the development of processes that avoid hazardous reagents and solvents is a key aspect of green chemistry. The synthesis of quaternary ammonium (B1175870) tribromides using an environmentally benign oxidant like hydrogen peroxide, and avoiding the direct use of bromine and hydrobromic acid, provides a model for developing greener synthetic routes for related compounds like this compound. google.com The use of catalysts to enable reactions under milder conditions and with higher atom economy are also central tenets of green chemistry that can be applied to the synthesis of this compound. epa.gov

Solvent-Free Mechanochemical Synthesis Routes

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a promising solvent-free technique for the synthesis of various chemical compounds, including salts like this compound. This method offers several advantages over traditional solvent-based synthesis, such as reduced solvent waste, shorter reaction times, and often, enhanced reaction rates.

Research has demonstrated the feasibility of using mechanochemical methods in processes involving this compound. For instance, a solvent-free mechanochemical approach has been successfully employed in the synthesis of a luminescent hybrid material incorporating this compound. In this process, the reaction is initiated by the mechanical grinding of the solid reactants, leading to a rapid and efficient synthesis that can occur in a matter of seconds. colab.ws While this specific example involves the formation of a hybrid material rather than pure this compound, it highlights the potential of mechanochemistry as a viable solvent-free synthetic route for reactions involving this salt.

The general principle of mechanochemical synthesis for a salt like this compound would involve the direct grinding of a suitable tetramethylammonium base with acetic acid or an acetate source. The mechanical energy input facilitates the intimate mixing of the reactants at the molecular level, overcoming the activation energy barrier and driving the reaction to completion without the need for a solvent medium.

Table 1: Research Findings on Mechanochemical Processes Involving this compound

| Product | Reactants | Synthesis Method | Reaction Time | Key Finding |

| Europium(III) hybrid material with this compound (TMAOAc) | Eu(D-facam)3 and TMAOAc | Mechanochemical treatment | ~10 seconds | A rapid and efficient solvent-free synthesis of a bimetallic compound with enhanced luminescent properties. colab.ws |

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of ionic liquids like this compound to minimize environmental impact and improve process efficiency. Key principles include maximizing atom economy, using safer chemicals and solvents, reducing waste, and improving energy efficiency.

One of the most straightforward and common methods for synthesizing this compound is through the acid-base neutralization reaction between tetramethylammonium hydroxide and acetic acid. chemicalbook.com This reaction is inherently green due to its high atom economy, as all atoms of the reactants are incorporated into the final product and water, a benign byproduct.

Another synthetic route involves the reaction of trimethylamine with methyl acetate. google.com By analyzing and comparing these synthetic pathways through the lens of green chemistry metrics, a clearer picture of their environmental footprint can be obtained.

Atom Economy: The atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants.

Neutralization Reaction: (CH₃)₄NOH + CH₃COOH → (CH₃)₄N(CH₃COO) + H₂O

Atom Economy = [Mass of (CH₃)₄N(CH₃COO)] / [Mass of (CH₃)₄NOH + Mass of CH₃COOH] x 100%

Atom Economy = 133.19 / (91.15 + 60.05) x 100% = 87.6%

Reaction of Trimethylamine and Methyl Acetate: (CH₃)₃N + CH₃COOCH₃ → (CH₃)₄N(CH₃COO)

Atom Economy = [Mass of (CH₃)₄N(CH₃COO)] / [Mass of (CH₃)₃N + Mass of CH₃COOCH₃] x 100%

Atom Economy = 133.19 / (59.11 + 74.08) x 100% = 100%

From an atom economy perspective, the reaction of trimethylamine with methyl acetate is superior as it is an addition reaction with no byproducts.

Other Green Chemistry Considerations: Beyond atom economy, other metrics such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI) provide a more holistic view of the greenness of a process by considering waste, solvent usage, and reaction yield. researchgate.netsemanticscholar.org While specific industrial data for the E-factor and PMI of this compound production are not readily available, a qualitative comparison can be made.

Table 2: Comparative Green Chemistry Metrics for this compound Synthesis Routes

| Synthesis Route | Reactants | Product(s) | Theoretical Atom Economy | Potential for Waste Generation |

| Acid-Base Neutralization | Tetramethylammonium hydroxide, Acetic acid | This compound, Water | 87.6% | Low; the primary byproduct is water. Waste may be generated from the synthesis of reactants and purification steps. |

| Addition Reaction | Trimethylamine, Methyl acetate | This compound | 100% | Potentially low in terms of reaction byproducts. Waste may arise from solvent usage, purification, and the synthesis of the starting materials. google.com |

Catalytic Applications of Tetramethylammonium Acetate

Phase-Transfer Catalysis Mediated by Tetramethylammonium (B1211777) Acetate (B1210297)

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgscienceinfo.com Tetramethylammonium acetate, as a quaternary ammonium (B1175870) salt, is an effective phase-transfer catalyst. dalalinstitute.com

The fundamental principle of phase-transfer catalysis involves a catalyst, such as the tetramethylammonium cation ([N(CH₃)₄]⁺), transporting a reactive anion from an aqueous or solid phase into an organic phase where the bulk of the reaction occurs. wikipedia.orgscienceinfo.com Ionic reactants, like many inorganic salts, are often soluble in water but insoluble in organic solvents, which prevents them from reacting with organic substrates. wikipedia.org

The mechanism proceeds as follows:

Anion Exchange: In the aqueous phase or at the interface, the tetramethylammonium cation ([N(CH₃)₄]⁺) exchanges its original counter-ion (acetate) for the reactant anion (e.g., cyanide, hydroxide (B78521), or a carboxylate) that needs to be transported.

Phase Transfer: The newly formed ion pair, consisting of the lipophilic tetramethylammonium cation and the reactant anion, is soluble in the organic phase due to the organic nature of the cation's alkyl groups. This allows it to migrate from the aqueous/solid phase across the interface into the organic phase.

Reaction in Organic Phase: Once in the organic phase, the anion is highly reactive, as it is poorly solvated and only loosely associated with the bulky tetramethylammonium cation. It can then react with the organic substrate.

Catalyst Regeneration: After the reaction, the tetramethylammonium cation pairs with the leaving group anion and transfers back to the aqueous phase, where it can repeat the cycle.

This process allows reactions to occur under milder conditions, with faster rates and often with higher yields compared to uncatalyzed heterogeneous reactions. dalalinstitute.com

While this compound is established as a phase-transfer catalyst, its specific application in the synthesis of esters, amides, and carboxylic acids is not as extensively documented as that of other, more lipophilic quaternary ammonium salts like tetrabutylammonium (B224687) salts. However, based on the principles of phase-transfer catalysis, its potential role in these syntheses can be described.

Ester Synthesis: In the esterification of a carboxylic acid, this compound could facilitate the reaction between a carboxylate salt (RCOO⁻Na⁺) in an aqueous or solid phase and an alkyl halide (R'X) in an organic phase. The tetramethylammonium cation would transport the carboxylate anion (RCOO⁻) into the organic phase to react with the alkyl halide, forming the ester (RCOOR').

Amide and Carboxylic Acid Synthesis: Similarly, it could be employed in N-alkylation or O-alkylation reactions that lead to the formation of amides and carboxylic acids or their derivatives, by transferring the appropriate nucleophile into the organic phase.

Despite its potential, the smaller size of the methyl groups on the tetramethylammonium cation compared to butyl or larger alkyl groups makes it less lipophilic, which can result in lower catalytic activity in some liquid-liquid PTC systems. core.ac.uk This may contribute to the preference for other quaternary ammonium salts in these specific applications.

This compound in Transition Metal-Catalyzed Reactions

Beyond its role in PTC, this compound has been identified as a uniquely effective reagent in transition metal catalysis, particularly in palladium-catalyzed reactions.

In palladium-catalyzed direct arylation reactions, which create carbon-carbon bonds between aryl halides and C-H bonds, this compound (TMAOAc) has demonstrated significant efficacy as a base. acs.org Mechanistic studies, particularly in the synthesis of the HCV inhibitor beclabuvir, have revealed a dual role for the tetramethylammonium cation. acs.org

The catalytic cycle involves an equilibrium between an arylpalladium bromide complex and an arylpalladium acetate complex. The acetate complex is the key intermediate that proceeds to the crucial C-H bond cleavage step. The use of TMAOAc as the base is critical for driving the reaction forward. acs.org

The effectiveness of this compound in these reactions is strongly linked to its ability to influence halide concentration. As the palladium-catalyzed reaction progresses, bromide ions (Br⁻) are liberated, which can coordinate with the palladium center and inhibit the catalytic cycle. acs.org

The tetramethylammonium cation ([N(CH₃)₄]⁺) plays a crucial secondary role by sequestering these liberated bromide ions. It reacts with Br⁻ to form tetramethylammonium bromide, which is poorly soluble in the reaction medium and precipitates out. acs.org This precipitation effectively removes the inhibitory bromide ions from the solution.

This halide scavenging action shifts the equilibrium from the less reactive arylpalladium bromide complex towards the essential arylpalladium acetate complex, thereby accelerating the rate-limiting C-H activation and subsequent reductive elimination steps. acs.org This unique ability to drive the reaction via precipitation of halide byproducts is a key factor in the superior performance of TMAOAc compared to other bases in this specific catalytic system. acs.org

The table below summarizes the observed effects of different bases in a specific palladium-catalyzed direct arylation reaction, highlighting the superior yield achieved with TMAOAc.

| Base Used | Product Yield (%) | Key Observation | Reference |

| TMAOAc | High | Effective precipitation of TMABr drives the reaction. | acs.org |

| Other Bases | Lower | Bromide inhibition slows or halts the catalytic cycle. | acs.org |

Mechanistic Insights into this compound Catalysis

The catalytic activity of this compound is governed by two distinct mechanisms depending on the reaction context.

As a Phase-Transfer Catalyst: The mechanism is based on the ability of the lipophilic tetramethylammonium cation to form an ion pair with a reactive anion and transport it into an organic phase. The efficiency of this process is dependent on the equilibrium of anion exchange and the solubility of the ion pair in the organic medium. The reactivity of the anion is enhanced in the organic phase due to reduced solvation.

In Transition Metal Catalysis: In palladium-catalyzed direct arylations, TMAOAc functions as more than just a simple base. The acetate anion participates directly in the catalytic cycle by forming the active arylpalladium acetate intermediate. Concurrently, the tetramethylammonium cation acts as a halide scavenger. By precipitating inhibitory halide ions, it manipulates a key equilibrium in the catalytic cycle, preventing catalyst deactivation and promoting a high turnover rate. This dual-function mechanism, where both the cation and the anion of the salt play critical and distinct roles, explains its unique effectiveness in driving these challenging C-H functionalization reactions to completion. acs.org

Dual Role of the Tetramethylammonium Cation in Catalysis

The tetramethylammonium ([N(CH₃)₄]⁺) cation, often considered a simple counter-ion, plays a crucial and dual role in certain catalytic processes. In a palladium-catalyzed intramolecular direct arylation reaction, mechanistic studies have shown that this compound (TMAOAc) is uniquely effective as a base. The tetramethylammonium cation is not merely a spectator ion; it actively participates in the catalytic cycle. semanticscholar.orgarabjchem.org

One of its key functions is to drive the reaction equilibrium forward by sequestering halide byproducts. For instance, in reactions involving aryl bromides, the bromide ions (Br⁻) liberated during the catalytic cycle can inhibit the catalyst. The tetramethylammonium cation effectively removes these bromide ions from the reaction mixture by forming tetramethylammonium bromide (TMABr), which is poorly soluble and precipitates out. arabjchem.org This sequestration prevents catalyst inhibition and promotes the desired chemical transformation. This unique effectiveness was highlighted in the synthesis of beclabuvir, an HCV NS5B inhibitor. semanticscholar.orgarabjchem.org

The proposed catalytic cycle for this intramolecular direct arylation demonstrates this dual role. After the oxidative addition of the aryl bromide to the Pd(0) catalyst, a bromide/acetate exchange is necessary. This exchange is inherently disfavored but is driven forward by the tetramethylammonium cation's ability to precipitate the bromide anion as TMABr. arabjchem.org

Acetate Anion as a Lewis Base in CO₂ Functionalization

The acetate anion (CH₃COO⁻) component of this compound functions as a potent Lewis base, which is particularly relevant in the context of carbon dioxide (CO₂) capture and functionalization. CO₂, being a Lewis acid, can interact with Lewis bases. The carboxylate group in the acetate anion can act as an electron donor, interacting with the electrophilic carbon atom of CO₂.

Theoretical and experimental studies on ionic liquids containing acetate anions have demonstrated their potential to enhance CO₂ absorption capacity. This is attributed to the acetate ion creating additional, strong adsorption sites for CO₂ molecules. The interaction between the acetate anion and CO₂ is significantly stronger than interactions with other anions, suggesting that the large CO₂ solubility in acetate-containing ionic liquids is due to this strong interaction. This principle underpins the potential use of this compound in processes aimed at capturing and subsequently converting CO₂ into valuable chemicals, a key area of green chemistry.

Influence on Reaction Rate and Yield in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product. While various ammonium acetate salts are known to catalyze or promote MCRs such as the Biginelli and Hantzsch reactions, specific data detailing the influence of this compound on the reaction rate and yield in these particular named reactions is not extensively documented in the available literature.

In the context of the Biginelli reaction for the synthesis of dihydropyrimidinones, catalysts like triethylammonium (B8662869) acetate have been shown to be effective, acting as both a catalyst and a reaction medium. Similarly, the Hantzsch synthesis of dihydropyridines often employs ammonium acetate as the nitrogen donor. For example, a one-pot synthesis of polyhydroquinoline derivatives via the Hantzsch condensation utilizes ammonium acetate in the reaction mixture.

Although direct research on this compound in these specific MCRs is limited, the general function of related quaternary ammonium acetates in other contexts, such as phase-transfer catalysis, suggests that it could potentially influence reaction rates and yields by enhancing the solubility of reactants and intermediates in the organic phase. However, without specific studies, its precise impact on the kinetics and efficiency of common MCRs remains an area for further investigation.

This compound in Acidolysis Reactions

This compound finds application in acidolysis reactions, which involve the cleavage of a chemical bond by an acid. One notable example is in the field of thermochemolysis, a technique used for the analysis of complex organic materials. This compound (TMAAc) has been identified as a selective reagent for the methylation of free acids in the presence of esters. This selectivity allows for the differentiation between free and esterified acids in a sample. For instance, TMAAc can fully derivatize free fatty acids and their salts while leaving aliphatic ester bonds largely intact.

In a related context, though not strictly involving the acetate, the catalytic activity of tetramethylammonium salts of other carboxylic acids provides insight into their function in acidolysis. For example, tetramethylammonium neodecanoate has been developed as a recyclable catalyst for the acidolysis reaction of epichlorohydrin (B41342) with neodecanoic acid. This reaction is important for producing glycidyl (B131873) neodecanoate, a component of environmentally friendly coatings. Compared to traditional catalysts like tetramethylammonium chloride (TMAC), the use of tetramethylammonium neodecanoate was found to significantly reduce the formation of byproducts, increase the yield of the main product, and shorten the reaction time. This suggests that the tetramethylammonium carboxylate structure is effective in catalyzing the acidolysis of epoxides.

The table below summarizes the effect of a tetramethylammonium carboxylate catalyst compared to a traditional catalyst in the acidolysis of epichlorohydrin.

| Catalyst | Side Product Reduction | Main Product Yield Increase | Reaction Time Reduction |

| Tetramethylammonium Neodecanoate | > 50% | 2% | > 20% |

| Tetramethylammonium Chloride (Traditional) | - | - | - |

Applications of Tetramethylammonium Acetate in Materials Science and Engineering

Synthesis of Novel Polymeric and Nanomaterial Architectures

The unique chemical properties of tetramethylammonium (B1211777) acetate (B1210297) and its analogs allow for significant influence over polymerization reactions and the formation of nanomaterials. These compounds can act as catalysts, bases, or structure-directing agents, enabling the creation of materials with tailored architectures and functionalities.

The ability to control the morphology, or shape and size, of nanoparticles is crucial as it directly influences the material's final properties and performance in various applications. Tetraalkylammonium salts, including acetates, have demonstrated efficacy in directing the crystal growth and final morphology of advanced materials.

In the fabrication of all-inorganic perovskite solar cells, for instance, a close analog, tetrabutylammonium (B224687) acetate (TBAAc), has been introduced as a buffer layer between the tin oxide (SnO₂) electron-transport layer and the cesium lead iodide (CsPbI₃) perovskite film. acs.orgacs.org Research has shown that the TBAAc buffer layer suppresses the non-uniform nucleation of the perovskite, which results in the growth of larger, more uniform crystal grains. acs.org This improved morphology enhances charge transfer and reduces surface defects. acs.orgresearchgate.net The result is a significant improvement in the solar cell's performance, as detailed in the table below.

| Device Structure | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (PCE) (%) |

| FTO/SnO₂/CsPbI₃/C (Control) | 1.01 V | 16.25 mA/cm² | 64.1% | 10.52% |

| FTO/SnO₂/TBAAc/CsPbI₃/C (Optimized) | 1.08 V | 17.48 mA/cm² | 67.8% | 12.79% |

Furthermore, in the realm of organic synthesis relevant to polymer production, tetramethylammonium acetate (TMAOAc) has been identified as a uniquely effective base in palladium-catalyzed direct arylation reactions. A mechanistic study revealed that the tetramethylammonium cation plays a crucial role by sequestering bromide ions generated during the reaction. acs.org This action drives the catalytic cycle forward, improving the efficiency of the carbon-carbon bond formation, a fundamental process in the synthesis of complex organic molecules and polymers. acs.org

This compound in Ionic Liquid and Deep Eutectic Solvent Formulations

This compound is utilized in the formulation of ionic liquids (ILs) and deep eutectic solvents (DESs). These materials are valued as "green solvents" due to their low volatility, thermal stability, and tunable properties. synpep.com

Ionic liquids are salts with melting points below 100 °C, composed entirely of ions. nih.gov The synthesis of tetraalkylammonium acetate-based ILs can be achieved through various methods, including anion exchange reactions. For example, tetrabutylammonium acetate can be prepared by reacting tetrabutylammonium bromide with silver acetate in acetonitrile (B52724). nih.gov Similarly, benzyltrimethylammonium (B79724) acetate has been synthesized by mixing benzyltrimethylammonium hydroxide (B78521) with glacial acetic acid. nih.gov

The physical properties of these ionic liquids, such as melting point and viscosity, are highly dependent on the structure of the cation. nju.edu.cn Studies on various quaternary ammonium (B1175870) ILs have shown that asymmetry in the cation's alkyl groups can lead to lower melting points and viscosities compared to their symmetrical counterparts. nju.edu.cn The characterization of these liquids involves techniques such as Nuclear Magnetic Resonance (NMR) and thermal analysis to confirm their structure and determine their physical properties. taylors.edu.my For protic ionic liquids like triethylammonium (B8662869) acetate, studies show a complex liquid structure where ionization may be partial, resulting in a mixture of ionic and neutral species that can form aggregates. nih.gov

Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA), often a quaternary ammonium salt, and a hydrogen bond donor (HBD) that form a eutectic with a melting point much lower than the individual components. mdpi.com These solvents have emerged as promising alternatives to conventional inhibitors for preventing the formation of gas hydrates in oil and gas pipelines. mdpi.com

Research has been conducted on the thermodynamic gas hydrate (B1144303) suppression behavior of DESs made from tetraethylammonium (B1195904) acetate (TEAAC) and tetraethylammonium bromide (TEAB) as HBAs, with mono-ethylene glycol (MEG) and glycerol (B35011) as HBDs. mdpi.com These DESs were found to shift the hydrate-liquid-vapor equilibrium curve to lower temperatures and higher pressures, demonstrating their effectiveness as thermodynamic hydrate inhibitors. A comparison showed that these DESs had better gas hydrate inhibition performance than conventional inhibitors. mdpi.com

| Deep Eutectic Solvent (5 wt%) | Average Suppression Temperature (ΔŦ) |

| TEAB:Glycerol | 2.4 K |

| TEAB:MEG | Not specified |

| TEAAC:Glycerol | Not specified |

| TEAAC:MEG | 0.4 K |

The study concluded that the inhibition order from highest to lowest was TEAB:Glycerol > TEAB:MEG > TEAAC:Glycerol > TEAAC:MEG. mdpi.com

The dissolution of cellulose (B213188), a major challenge due to its extensive hydrogen-bond network, is a critical step in producing biofuels and other bio-based materials. Ammonium-based DESs and ILs have shown significant potential as effective solvents for cellulose. chemscene.com

Studies have demonstrated that ionic liquids with acetate anions can dissolve untreated microcrystalline cellulose under mild conditions. chemscene.com The dissolution process involves the disruption of the intermolecular and intramolecular hydrogen bonds within the cellulose structure. Research on a series of ammonium-based DESs for dissolving cellulose found that the structure of both the cation and the anion plays a significant role. It was observed that a longer alkyl chain on the cation (butyl vs. ethyl and methyl) and the presence of the acetate anion (Ac⁻) resulted in higher cellulose solubility. researchgate.net The crystal structure of the cellulose was transformed from its native form (Cellulose I) to Cellulose II after being dissolved and regenerated, indicating a complete dissolution process. chemscene.com

Advanced Materials for Energy Applications

Tetraalkylammonium acetates are finding applications in advanced materials for the energy sector, particularly in solar energy conversion and thermal energy storage. Their role often involves improving the efficiency, stability, and processability of energy materials.

As discussed previously, tetrabutylammonium acetate has been successfully used to enhance the performance and stability of all-inorganic perovskite solar cells. acs.orgacs.orgresearchgate.net By acting as an interfacial modifier, it improves the quality of the perovskite film, leading to higher power conversion efficiencies and better long-term stability. acs.org Tetraalkylammonium salts, in general, are widely employed as precursors, additives, or electrolytes in solar cell applications. mdpi.com

In the field of thermal energy storage, tetrabutylammonium acrylate (B77674) (TBAAc) hydrate has been investigated as a phase change material (PCM). PCMs store and release large amounts of thermal energy during their phase transitions (e.g., solid to liquid). A study on the kinetic characteristics of thermal energy storage using TBAAc hydrate demonstrated its potential for practical applications. dntb.gov.ua The system was able to achieve a thermal energy storage density of 140 MJ/m³ in 2.9 hours with mechanical agitation, a performance level comparable to that of ice thermal energy storage. dntb.gov.ua This makes such materials promising for applications like cooling systems for data centers or electric vehicle batteries.

| External Force | Time to Reach 100 MJ/m³ | Time to Reach 140 MJ/m³ |

| Mechanical Agitation (600 rpm) | 1.5 h | 2.9 h |

| Ultrasonic Vibration (28 kHz) | 5.8 h | Not specified |

Electrolyte Design for Aqueous Zinc Ion Batteries

Aqueous zinc-ion batteries (ZIBs) are a promising energy storage technology due to their high safety, low cost, and considerable volumetric specific capacity. sciopen.com However, challenges such as zinc dendrite growth, the hydrogen evolution reaction (HER), and corrosion of the zinc anode can limit their lifespan and performance. sciopen.comnih.gov Electrolyte additives are a key strategy to address these issues by modifying the electrochemical environment at the electrode-electrolyte interface. nih.gov

While research has specifically highlighted the use of tetramethylammonium sulfate (B86663) hydrate (TMA₂SO₄) as an effective additive, the principles of its function can inform the potential role of this compound. nih.gov The tetramethylammonium (TMA⁺) cation, as a cationic surfactant, can mitigate dendrite growth and side reactions. nih.gov It is believed that the TMA⁺ ions adsorb onto the zinc anode surface, creating an electrostatic shield. This shield regulates the distribution of Zn²⁺ ions, promoting a smoother, more uniform deposition of zinc and physically inhibiting the formation of dendritic structures. nih.govbohrium.com This mechanism helps to suppress the undesirable side reactions that can degrade the battery's performance over time. bohrium.com The use of TMA₂SO₄ has been shown to enable stable cycling for over 1800 hours in a Zn-Zn symmetrical cell. nih.gov Given the shared TMA⁺ cation, it is plausible that this compound could offer similar benefits in regulating zinc deposition and enhancing the stability of aqueous ZIBs.

Corrosion Suppression for Flow Assurance Applications

In the oil and gas industry, flow assurance is critical for maintaining the uninterrupted transport of hydrocarbons through pipelines. researchgate.net Corrosion presents a significant threat to the integrity of these pipelines, often necessitating the use of chemical inhibitors. researchgate.netjmaterenvironsci.com Quaternary ammonium salts (QASs) are a class of compounds recognized for their efficacy as corrosion suppressors. researchgate.net These molecules function by adsorbing onto the metal surface of the pipeline, forming a protective layer that shields the metal from corrosive agents. researchgate.net

This compound (TMAAc) has been evaluated as a corrosion inhibitor in saline environments. researchgate.net Research using the weight loss method has demonstrated that the effectiveness of TMAAc is concentration-dependent. At lower concentrations, specifically 100 ppm (0.01 wt%), TMAAc exhibits its best performance as a corrosion inhibitor, achieving a minimum corrosion rate of 0.068 mm/year. researchgate.net However, studies have also shown that as the concentration of TMAAc increases to levels between 0.5 and 10 wt%, the corrosion rate paradoxically increases, ranging from 0.116 mm/year to 0.176 mm/year. researchgate.net This suggests that at higher concentrations, the acetate anion may contribute to corrosion, counteracting the inhibitory effect of the tetramethylammonium cation's adsorption. researchgate.net Therefore, for practical application as a commercial corrosion inhibitor, the use of this compound is most effective at lower concentrations. researchgate.net

Table 1: Corrosion Rate of Mild Steel in the Presence of this compound (TMAAc)

| TMAAc Concentration (wt%) | TMAAc Concentration (ppm) | Corrosion Rate (mm/year) |

|---|---|---|

| 0 (Blank) | 0 | 0.109 |

| 0.01 | 100 | 0.068 |

| 0.5 | 5000 | 0.116 |

| 1.0 | 10000 | 0.124 |

| 2.0 | 20000 | 0.139 |

| 5.0 | 50000 | 0.158 |

| 10.0 | 100000 | 0.176 |

Development of Hybrid Luminescent Materials

Hybrid luminescent materials, which combine organic and inorganic components, are of great interest for applications in lighting, displays, and sensors. rsc.org The integration of lanthanide ions, such as Europium(III), into these materials can produce materials with sharp emission bands and high quantum yields.

The luminescence properties of Eu(III) complexes can be significantly enhanced through the formation of hybrid materials. When a Eu(III) complex is incorporated with this compound, the resulting hybrid material can exhibit dramatically increased luminescence. This enhancement is attributed to the formation of a bimetallic compound where the this compound acts as a bridging molecule between multiple Eu(III) complexes. This structural arrangement can suppress non-radiative decay processes, leading to more efficient light emission. In addition to enhanced brightness, these hybrid materials have also shown excellent circular polarization activity and improved thermal stability compared to the original Eu(III) complex alone.

Mechanochemistry, which involves chemical reactions induced by mechanical force, offers a solvent-free and highly efficient method for synthesizing advanced materials. researchgate.net This technique has been successfully employed to create Eu(III) hybrid materials using this compound. In a typical mechanochemical process, a mixture of a Eu(III) complex and this compound is subjected to grinding or milling. This solid-state reaction can be extremely rapid, with the formation of the hybrid material occurring in as little as 10 seconds. The resulting product is a bimetallic compound where the this compound bridges Eu(III) complex units. This solvent-free synthesis route is not only environmentally friendly but also produces materials with superior luminescent properties and thermal stability.

Integration in Metal-Organic Framework Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. chemrxiv.org Their high surface area and tunable pore structures make them suitable for a wide range of applications, including gas storage, separation, and catalysis. The synthesis of MOFs often involves the use of modulators, which are compounds that can influence the crystallization process, affecting the size, morphology, and defect density of the resulting crystals. nih.govchemrxiv.org

Acetic acid is a commonly used modulator in the synthesis of zirconium-based MOFs, such as those in the UiO series. chemrxiv.orgrsc.org The acetate ions can compete with the primary organic linker for coordination to the metal clusters. nih.gov This competition can slow down the crystallization process, leading to the formation of larger, more well-defined crystals with fewer defects. nih.gov By controlling the concentration of the acetic acid modulator, it is possible to introduce "missing linker" defects in a controlled manner, which can create hierarchical pore structures combining both micropores and mesopores within the material. chemrxiv.org While the direct use of this compound as a single modulator compound is not widely documented, the established role of the acetate ion as an effective modulator suggests its potential utility in MOF synthesis. The presence of the tetramethylammonium cation could also influence the nucleation and growth of the MOF crystals.

Spectroscopic and Computational Investigations of Tetramethylammonium Acetate

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful tool for probing the structure, dynamics, and interactions of molecules in solution. Studies involving tetramethylammonium (B1211777) acetate (B1210297) have utilized various NMR techniques to understand ion-ion and ion-solvent interactions, monitor processes, and serve as a reference standard.

The interactions between the tetramethylammonium (TMA⁺) cation and the acetate (Ac⁻) anion in aqueous solutions have been investigated using proton NMR relaxation. One study focused on the effect of the paramagnetic manganese(II) ion (Mn²⁺) on the relaxation rates of the protons of both the TMA⁺ and acetate ions. nih.gov The presence of a paramagnetic ion like Mn²⁺ significantly enhances the relaxation rates of nearby nuclei, and the magnitude of this enhancement provides information about the proximity of the ions.

By measuring the proton NMR relaxation rates in dilute aqueous solutions, researchers can deduce the nature of the interactions between the TMA⁺ and acetate ions with the hydrated manganese(II) ion. nih.gov This method allows for the examination of ion pairing and the formation of outer-sphere complexes in the solution. The study of such fundamental interactions is crucial for understanding the behavior of electrolytes in more complex biological and chemical systems. pitt.edunih.gov The dynamics of these interactions, occurring on a picosecond to nanosecond timescale, are reflected in the NMR relaxation data.

On-line NMR spectroscopy has emerged as a potent analytical method for real-time monitoring of chemical processes, including separations. nih.gov In the field of capillary electrophoresis (CE), tetramethylammonium salts are sometimes used as components of the background electrolyte (BGE) or buffer. The tetramethylammonium cation can act as a surface modifier for the inner wall of the fused-silica capillary. nih.gov This modification can lead to a reversal of the electroosmotic flow (EOF), which is particularly useful for the separation of positively charged analytes like peptides and proteins, as it minimizes their adsorption to the capillary wall and improves resolution. nih.gov

The hyphenation of CE with NMR (CE-NMR) allows for the acquisition of structural information about the analytes as they are separated. nih.gov While specific documentation of on-line NMR monitoring of a CE process utilizing tetramethylammonium acetate as the primary buffer component is not widespread, the principle is well-established. A CE-NMR setup could, in theory, monitor the concentration and stability of the this compound buffer itself or track the separation of analytes within that buffer system in real-time. This provides a powerful tool for process analytical technology (PAT) in electrophoretic separations. mdpi.com

The chemical shift of certain compounds in NMR spectroscopy can be sensitive to environmental factors like pH (or pD in D₂O) and temperature. However, for a compound to be a useful internal standard, its chemical shift should be stable under changing conditions. The tetramethylammonium cation is valuable in this regard. Its proton signal, a sharp singlet arising from the twelve equivalent methyl protons, shows minimal dependence on pH. This stability has led to the use of tetramethylammonium salts, such as tetramethylammonium iodide, as an internal chemical shift reference for the determination of pKa values of other compounds by NMR. unomaha.edu The reference allows for accurate measurement of the chemical shift changes of the analyte as a function of pD.

Similarly, NMR thermometry relies on the temperature-dependent chemical shift of a reference compound. While specific studies detailing the use of this compound as a primary NMR thermometer are scarce, deuterated tetramethylammonium chloride (TMA-d₁₂) has been noted as a preferred compound for temperature control in aqueous solutions using the deuterium lock signal. uic.edu The principle relies on a measurable and reproducible change in the chemical shift of a reference signal with temperature. The chemical shifts for the protons of this compound in D₂O have been documented, providing the foundational data needed for such applications. chemicalbook.comillinois.edu

Table 1: Proton (¹H) NMR Chemical Shifts of this compound in D₂O

| Group | Chemical Shift (ppm) | Reference |

|---|---|---|

| Tetramethylammonium (CH₃)₄N⁺ | ~3.18 - 3.21 | unomaha.edu |

Mass Spectrometry (MS) Applications

This compound has been employed as a component in buffer systems for mass spectrometry studies, particularly in the analysis of coordination compounds. In one such study, it was used as a buffer for the investigation of chlorambucil-functionalized RAPTA (ruthenium-arene-pta) complexes using electrospray ionization mass spectrometry (ESI-MS). huji.ac.il The hydrolysis of the ruthenium complex was studied in the this compound buffer, and the mass spectra revealed the formation of various species, including acetate adducts of the complex. huji.ac.il

The choice of buffer is critical in ESI-MS as it must be volatile enough to not interfere with the ionization process while maintaining the pH and integrity of the analyte in solution. The observation of acetate adducts, such as [Ru(PTA)(DMSO)₂ + CH₃COO]⁺, in the mass spectra demonstrates a direct interaction between the analyte and the buffer components. huji.ac.il This application highlights the role of this compound in facilitating the study of complex chemical reactions and species in solution by mass spectrometry.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique specifically used to study species that have unpaired electrons, such as free radicals.

Studies have shown that this compound can undergo decomposition to form radical species when subjected to ultraviolet (UV) photolysis at low temperatures. An electron paramagnetic resonance (EPR) investigation of powdered this compound was carried out at 120 K. chemicalbook.com Upon UV photolysis, the EPR spectra revealed the formation of paramagnetic damage centers. chemicalbook.com

The analysis of the EPR signals indicated the presence of at least two distinct radical species: the methyl radical (•CH₃) and the acetate radical anion (CH₃COO•⁻), or potentially its decomposition product, the CO₂•⁻ radical anion. chemicalbook.com The g-values, which are characteristic of a specific radical in a given environment, were determined from the EPR spectra.

Table 2: EPR Spectroscopic Data for Radicals Formed from UV Photolysis of this compound at 120 K

| Radical Species | g-value |

|---|---|

| ĊH₃ | 2.0642 |

| CO₂⁻ | 2.0305 |

| Unspecified | 2.0058 |

Data sourced from Taylor & Francis Online. chemicalbook.com

These findings demonstrate that the absorption of UV radiation can induce the rupture of chemical bonds within the this compound structure, leading to the formation of reactive radical intermediates. No EPR signals were detected when the samples were subjected to gamma irradiation or UV photolysis at room temperature. chemicalbook.com

Identification of Damage Centers

Computational studies utilizing Density Functional Theory (DFT) have been employed to investigate the chemical stability and potential degradation pathways of the tetramethylammonium (TMA) cation, a core component of this compound. These investigations focus on identifying the "damage centers" or reactive sites susceptible to degradation under certain conditions, particularly in alkaline environments. Two primary degradation mechanisms have been identified for the TMA head group: ylide formation (YF) and nucleophilic substitution (S N 2). nih.gov

In the ylide formation pathway, a hydroxide (B78521) ion abstracts a proton from one of the methyl groups of the TMA cation, leading to the formation of a transient ylide intermediate. This intermediate can then undergo further reactions, leading to the decomposition of the cation. The S N 2 mechanism involves a direct nucleophilic attack by a hydroxide ion on one of the methyl carbons, displacing a trimethylamine (B31210) molecule. nih.gov

Theoretical calculations show that the presence of different chemical environments, such as deep eutectic solvents (DES), can significantly alter the energy barriers for these degradation reactions, thereby enhancing the stability of the TMA head group. nih.gov Without such stabilizing environments, the ylide formation is often the more dominant degradation pathway, especially at lower hydration levels and standard temperatures (298 K). nih.gov

Surface-Enhanced Raman Scattering (SERS) Investigations

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. wikipedia.orgmdpi.comyoutube.com This enhancement, which can be as high as 10¹⁰ to 10¹¹, allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level. wikipedia.org The technique provides a detailed "molecular fingerprint" based on the vibrational modes of the analyte, making it a powerful tool for identification and quantification. mdpi.comyoutube.com

The enhancement in SERS arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement. youtube.com Electromagnetic enhancement occurs due to the excitation of localized surface plasmons on the metal nanostructures, which creates intense local electric fields that amplify the Raman scattering of nearby molecules. youtube.com Chemical enhancement involves charge-transfer processes between the analyte and the metal surface, which further increases the Raman signal. youtube.com

While SERS is a potent analytical technique for trace detection and has been applied to a wide range of molecules, specific SERS investigations focusing exclusively on this compound are not extensively detailed in the current body of literature. However, the technique holds significant potential for studying the adsorption behavior, orientation, and interactions of both the tetramethylammonium cation and the acetate anion on plasmonic surfaces. Such studies could provide valuable insights into its interfacial chemistry and aid in the development of sensors for its detection.

Computational Chemistry and Molecular Dynamics Simulations

The interactions between the tetramethylammonium (TMA⁺) cation and the acetate (CH₃COO⁻) anion in aqueous solutions have been investigated through a combination of experimental techniques, such as neutron scattering, and computational methods like molecular dynamics (MD) simulations. cas.czresearchgate.netchemrxiv.org These studies aim to characterize the nature and extent of ion pairing and the specific molecular structures that are formed.

MD simulations, using force fields such as CHARMM36 and AMBER99SB, have been employed to model the behavior of these ions in water. cas.cz The simulations provide a detailed picture of the ion pairing structures and help interpret experimental data. cas.czresearchgate.netchemrxiv.org Results indicate that there are specific ion pairing signatures between TMA⁺ and acetate. cas.czresearchgate.netchemrxiv.org A key question addressed in these studies is whether the interaction is dominated by the electrostatic attraction to the carboxylate group of the acetate or if the hydrophobic methyl moiety of the acetate plays a significant role, influencing the orientation of the TMA⁺ cation. cas.cz These simulations are crucial for understanding the fundamental interactions that govern the behavior of TMA⁺ and carboxylate-containing groups in broader biological and chemical systems. cas.czresearchgate.netchemrxiv.org

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. aappsbulletin.orgscirp.orgnih.gov DFT calculations have been applied to study the tetramethylammonium (TMA) cation to understand its intrinsic chemical stability and susceptibility to degradation. nih.gov

These studies typically involve calculating the transition state energetics, including reaction energies (ΔE_reaction), Gibbs free energies of reaction (ΔG_reaction), activation energies (ΔE_activation), and Gibbs free energies of activation (ΔG_activation) for potential degradation pathways. nih.gov For the TMA cation, the primary degradation mechanisms investigated are ylide formation (YF) and nucleophilic substitution (S N 2). nih.gov

DFT calculations have shown that in the absence of a stabilizing environment like a deep eutectic solvent (DES), the second step of the YF mechanism is a highly exergonic and spontaneous process, with a low activation energy barrier. nih.gov The presence of a DES, however, significantly increases the activation energy barriers for both the YF and S N 2 mechanisms, thereby enhancing the chemical stability of the TMA head group. nih.gov These findings highlight the ability of DFT to predict how the chemical environment influences the stability and reactivity of the ion.

Table 1: DFT Calculated Energetics for TMA⁺ Degradation Mechanisms

| Mechanism Step | Parameter | Without DES (kJ/mol) | With DES (kJ/mol) |

| Ylide Formation (Step 2) | ΔE_activation | 31.02 | 39.97 |

| ΔG_activation | 37.19 | 63.69 | |

| ΔE_reaction | -135.21 | -96.64 | |

| ΔG_reaction | -175.52 | -118.02 | |

| S N 2 Mechanism | ΔE_activation | N/A | 54.62 |

| ΔG_activation | N/A | 100.43 | |

| ΔE_reaction | N/A | -68.98 | |

| ΔG_reaction | N/A | -81.29 |

Data sourced from a computational study on TMA head group stability. nih.gov

To achieve a more accurate and refined understanding of the ion pairing between tetramethylammonium (TMA⁺) and acetate, researchers have utilized ab initio molecular dynamics (AIMD) simulations. cas.czresearchgate.net Unlike classical MD simulations that rely on predefined force fields, AIMD calculates the forces on the atoms "from first principles" (ab initio) at each step of the simulation, providing a more fundamental description of the electronic structure and intermolecular interactions. cas.cz

Due to their high computational cost, AIMD simulations are typically performed on smaller systems, such as a single TMA⁺-acetate ion pair solvated by a number of water molecules. cas.cz Studies have shown that while standard force fields can capture the general characteristics of ion pairing, AIMD simulations, particularly those using functionals like revPBE, can more accurately model specific experimental features observed in neutron scattering experiments. cas.cz These simulations provide a detailed interpretation of the ion pair's molecular structure and help to validate and refine the force fields used for larger-scale classical MD simulations. cas.czresearchgate.netchemrxiv.org

Theoretical studies are essential for understanding how solvents influence the reactivity and stability of chemical species like this compound. researchgate.net The solvent can play a critical role by stabilizing reactants, transition states, or products to different extents, thereby altering reaction rates and pathways. nih.govresearchgate.net

For the tetramethylammonium (TMA) cation, computational studies have explored the effect of the solvent environment on its degradation mechanisms. Ab initio MD simulations and DFT calculations have been used to compare the stability of TMA in aqueous environments versus more complex solvent systems like deep eutectic solvents (DES). nih.gov These theoretical models demonstrate that the solvent environment directly impacts reactivity. For instance, in the absence of a DES, ylide formation is the dominant degradation mechanism at lower hydration levels. nih.gov However, in the presence of a DES, both ylide formation and S N 2 degradation pathways are suppressed due to increased activation energy barriers. nih.gov This stabilizing effect is attributed to specific molecular interactions between the TMA cation and the components of the DES, which are captured by the theoretical models. nih.gov

Force Field Development and Validation for Complex Systems

The accurate simulation of complex biochemical systems involving this compound necessitates the development and validation of robust force fields. These force fields are collections of parameters that define the potential energy of the system and are crucial for conducting molecular dynamics (MD) simulations that can faithfully reproduce experimental observations. The parametrization process for tetramethylammonium (TMA) and acetate ions is particularly important due to their presence in various biological contexts, such as the interaction of the TMA motif in choline (B1196258) headgroups of phospholipids (B1166683) with carboxylate groups in amino acid residues.

A key aspect of force field development is the accurate representation of intermolecular interactions, especially ion pairing between the tetramethylammonium cation and the acetate anion. Neutron scattering experiments, in conjunction with isotopic substitution, have been employed to probe the specific molecular interactions and ion pairing signatures between TMA and acetate in aqueous solutions. These experimental results serve as a benchmark for the validation of computational models.

Several established force fields have been tested for their ability to model the behavior of this compound systems. Notably, studies have investigated the performance of the CHARMM36 and AMBER99SB force fields. These force fields were evaluated by comparing simulation results with experimental data from neutron scattering and with higher-level ab initio molecular dynamics (MD) simulations.

The validation process revealed that while standard force fields like CHARMM36 and AMBER99SB can capture some essential characteristics of the ion pairing, modifications are often necessary to achieve quantitative agreement with experimental data. For instance, it was found that applying an electronic continuum correction (ECC) to the CHARMM36 force field improved its accuracy in representing the experimental features. Specifically, a scaling factor of 0.85 for the ECC was shown to refine the molecular model of TMA-carboxylate interactions.

Despite these adjustments, ab initio MD simulations, particularly those based on the revPBE density functional, have demonstrated superior accuracy in reproducing specific experimental features, such as the low Q peak intensity in reciprocal space observed in neutron scattering experiments. This suggests that while classical force fields are valuable tools, there may be limitations in their ability to fully capture the complex quantum mechanical effects inherent in these systems. The insights gained from these validation studies are critical for guiding the selection and refinement of force fields for more complex biological simulations where TMA-carboxylate interactions play a significant role.

| Force Field | Key Findings | Reference |

| CHARMM36 with ECC | Captures essential ion pairing characteristics when an electronic continuum correction (ECC) with a scaling factor of 0.85 is applied. | |

| AMBER99SB | Captures essential ion pairing characteristics but may not accurately model all specific experimental features. | |

| Ab initio MD (revPBE) | Accurately models specific experimental features, such as the low Q peak intensity in reciprocal space, outperforming classical force fields in this regard. |

Table 1. Summary of Force Field Performance for Tetramethylammonium-Acetate Interactions. This table summarizes the key findings from a study that evaluated different force fields for their ability to model the interactions between tetramethylammonium and acetate ions in aqueous solutions.

| Experimental Technique | Purpose in Force Field Validation | Key Observation |

| Neutron Scattering with Isotopic Substitution | Provides experimental data on specific ion pairing signatures between tetramethylammonium and acetate. | Revealed specific structural details of ion pairing that serve as a benchmark for simulation accuracy. |

Table 2. Experimental Validation of Force Fields. This table highlights the experimental technique used to validate the computational force fields for this compound systems.

Chromatographic and Separation Science Applications of Tetramethylammonium Acetate

Mobile Phase Additive in Chromatography

Tetramethylammonium (B1211777) acetate (B1210297) (TMAA) serves as a specialized mobile phase additive in various chromatographic techniques. Additives are crucial components in liquid chromatography (LC) and related methods, often used to control the pH of the mobile phase, improve peak shape, and enhance the ionization of analytes, particularly in mass spectrometry (MS) detection. ucl.ac.uksigmaaldrich.com While common volatile additives like ammonium (B1175870) acetate, ammonium formate, acetic acid, and formic acid are widely used to buffer mobile phases and improve separations, quaternary ammonium salts such as TMAA offer unique properties. ucl.ac.uksigmaaldrich.com

The choice of additive can significantly impact chromatographic performance. For instance, in reversed-phase chromatography, additives can suppress the interaction of basic and zwitterionic compounds with active silanol (B1196071) sites on silica-based columns, leading to sharper peaks and better resolution. researchgate.net Quaternary ammonium compounds, in this context, can act as effective silanol masking agents. researchgate.net Furthermore, the cation of the additive can influence retention. More hydrophobic cations, like tetramethylammonium, can form stronger electrostatic bonds and ion pairs with negatively charged analytes compared to the less hydrophobic ammonium ion. chromforum.org This stronger ion-pairing effect can lead to decreased retention in Hydrophilic Interaction Chromatography (HILIC) for anionic analytes. chromforum.org However, this same property can be leveraged to improve the elution of certain compounds in other chromatographic modes.

Supercritical Fluid Chromatography (SFC) for Ionic Analytes

Supercritical Fluid Chromatography (SFC) is a powerful technique for the analysis and purification of a wide range of molecules. chromatographyonline.com For the successful elution of highly polar and ionic analytes, the carbon dioxide mobile phase is typically modified with a polar solvent, such as methanol (B129727), containing an ionic additive. vt.eduvt.edu Tetramethylammonium acetate has been demonstrated to be an effective additive in this context.

In a study focused on the elution of sodium arylsulfonates, this compound was one of several ionic additives investigated. chromatographyonline.comvt.eduvt.edu The research showed that analytes like sodium 4-octylbenzene sulfonate and 4-dodecylbenzene sulfonate could be successfully eluted with good peak shape when TMAA was dissolved in the methanol modifier. chromatographyonline.com The study compared its performance against other additives across different stationary phases, including conventional cyanopropyl, deactivated Deltabond cyanopropyl, and bare silica (B1680970). chromatographyonline.comvt.edu All tested additives, including TMAA, facilitated the elution of the ionic sulfonates. vt.eduvt.edu

The mechanism by which these additives improve chromatography in SFC is thought to be twofold: deactivation of the silica surface and ion-pairing with the analyte. chromatographyonline.comvt.edu The cationic component of the additive, such as the tetramethylammonium ion, can interact with and neutralize active silanol sites on the stationary phase, reducing undesirable interactions that cause peak tailing and poor resolution. vt.eduresearchgate.net Additionally, the additive can form an ion pair with the charged analyte, creating a more neutral species that is more readily eluted by the supercritical fluid mobile phase. vt.eduresearchgate.net

| Ionic Additive | Analyte(s) | Stationary Phase(s) | Reference |

|---|---|---|---|

| This compound | Sodium arylsulfonates (e.g., sodium 4-octylbenzene sulfonate) | Cyanopropyl, Deltabond Cyanopropyl, Silica | chromatographyonline.comvt.edu |

| Ammonium acetate | Sodium arylsulfonates, various pharmaceuticals | Cyanopropyl, Deltabond Cyanopropyl, Silica, 2-ethyl-pyridine | chromatographyonline.comvt.eduvt.eduresearchgate.net |

| Lithium acetate | Sodium arylsulfonates | Cyanopropyl, Deltabond Cyanopropyl, Silica | chromatographyonline.comvt.edu |

| Tetrabutylammonium (B224687) acetate | Sodium arylsulfonates | Cyanopropyl, Deltabond Cyanopropyl, Silica | chromatographyonline.comvt.eduvt.edu |

| Ammonium chloride | Sodium arylsulfonates | Cyanopropyl, Deltabond Cyanopropyl, Silica | chromatographyonline.comvt.edu |

Hydrophilic Interaction Chromatography (HILIC) for Organic Solutes

Hydrophilic Interaction Chromatography (HILIC) is a separation technique used for highly polar compounds that are poorly retained in reversed-phase chromatography. smatrix.com The retention mechanism in HILIC is complex, involving partitioning of solutes into a water-enriched layer on the polar stationary phase, as well as ionic interactions and adsorption. chromatographyonline.com Mobile phase additives, typically volatile salts like ammonium acetate or ammonium formate, are crucial in HILIC to ensure reproducible retention and good peak shape, especially for ionizable analytes. chromforum.orgsmatrix.comekb.eg

The use of quaternary ammonium acetates, such as this compound, has been considered as an alternative to more common additives. One key reason is solubility; salts like triethylammonium (B8662869) acetate are readily soluble in high concentrations of acetonitrile (B52724), a common HILIC organic solvent, whereas ammonium acetate has limited solubility. chromforum.org

In HILIC, the nature of the additive's counterion significantly affects the retention of charged analytes. For an analyte with a negative charge, using a more hydrophobic counterion like tetramethylammonium instead of ammonium will result in the formation of a stronger, more hydrophobic ion pair. chromforum.org This increased hydrophobicity leads to reduced retention in the HILIC system. chromforum.org This effect occurs because the ion pair is less polar and has a lower affinity for the hydrophilic stationary phase. Therefore, by selecting a specific quaternary ammonium acetate, chromatographers can modulate the retention of anionic organic solutes. Adding a salt to the mobile phase helps ensure that all molecules of a charged analyte share the same counterion, preventing the elution of split or skewed peaks that can occur when multiple counterions are present from the original sample matrix. chromforum.org

Extraction Processes Utilizing this compound-Related Systems

This compound is recognized as a phase transfer catalyst. medchemexpress.com Phase transfer catalysts are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. This is particularly useful in systems with two immiscible phases, such as an aqueous and an organic layer. medchemexpress.com By forming stable ion pairs with charged species, this compound can shuttle reactants across the phase boundary, enabling or accelerating the reaction. medchemexpress.com This principle is fundamental to many separation and extraction processes.

| Compound Name |

|---|

| 4-dodecylbenzene sulfonate |

| Acetic acid |

| Acetonitrile |

| Ammonia |

| Ammonium acetate |

| Ammonium chloride |

| Ammonium formate |

| Carbon dioxide |

| Cellulose (B213188) |

| Formic acid |

| Lithium acetate |

| Methanol |

| Sodium 4-octylbenzene sulfonate |

| Sodium arylsulfonates |

| Tetrabutylammonium acetate |

| Tetraethylammonium (B1195904) acetate |

| Tetraethylammonium bromide |

| This compound |

| Triethylammonium acetate |

Electrochemical Studies Involving Tetramethylammonium Acetate

Electrochemical Stability of Tetramethylammonium (B1211777) Acetate (B1210297) in Various Media